2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their diverse biological activities.
Piperazine Derivatives: Compounds with the piperazine ring, often used in medicinal chemistry for their pharmacological properties.
Pyrimidine Derivatives: Compounds featuring the pyrimidine ring, widely studied for their roles in DNA and RNA synthesis.
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N7/c1-13-23-15(26-6-2-3-7-26)12-16(24-13)27-8-10-28(11-9-27)17-22-5-4-14(25-17)18(19,20)21/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEXUSPLRWSLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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